
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol
Descripción general
Descripción
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol, or (3S,4R)-4-PEPL, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of pyrrolidin-3-ol, a cyclic ether with a five-membered ring structure, and is characterized by an alkyne group attached to the nitrogen atom of the pyrrolidin-3-ol ring. This compound has been studied extensively for its potential uses in drug design, as a synthetic intermediate, and as a biochemical tool.
Aplicaciones Científicas De Investigación
Receptor Antagonism and Anxiolytic Activity
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol, as part of its related compound family, has been identified for its potential in receptor antagonism, specifically targeting the mGlu5 receptor. This receptor is significant in the modulation of neurological processes and has implications in the development of anxiolytic therapies. Compound modifications aimed at enhancing selectivity and potency have led to derivatives with improved pharmacological profiles, including increased potency in anxiety models. This emphasizes the compound's relevance in exploring therapeutic avenues for anxiety disorders (Cosford et al., 2003).
DNA and RNA Duplex Stability
Research into derivatives of this compound has shed light on their utility in influencing nucleic acid stability. Certain modifications have led to compounds that induce destabilization in DNA-RNA duplexes, while others enhance the stability of DNA three-way junctions. These findings underscore the potential of such derivatives in nucleic acid research, providing tools to manipulate duplex stability in a controlled manner, which is critical for understanding genetic regulation and designing nucleic acid-based therapeutics (Filichev & Pedersen, 2003).
Organic Synthesis and Catalysis
This compound and its analogs have found applications in organic synthesis, acting as catalysts for asymmetric reactions. These compounds enable high yield and excellent enantioselectivities in Michael addition reactions, among others. This highlights the role of such chiral organocatalysts in advancing synthetic methodologies, allowing for the efficient creation of complex, chiral molecules (Cui Yan-fang, 2008).
Tumor Cell Growth Inhibition
Further research into pyrrolidine derivatives has demonstrated their efficacy in inhibiting the growth of tumor cells, specifically glioblastoma and melanoma cells. By modifying the pyrrolidine scaffold, compounds have been developed that selectively inhibit tumor cell proliferation, presenting a promising avenue for cancer therapy. These modifications have led to derivatives with increased bioavailability and selectivity, essential for developing more effective anti-cancer drugs (Fiaux et al., 2005).
Propiedades
IUPAC Name |
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12-9-13-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-14H,8-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHPQOSPQRDEZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



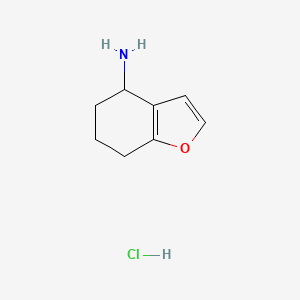
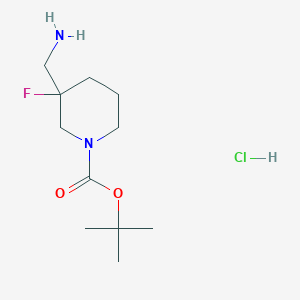
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
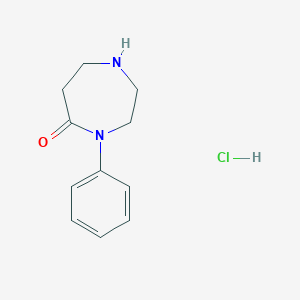
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
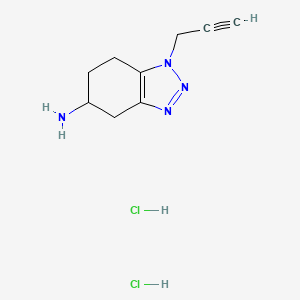
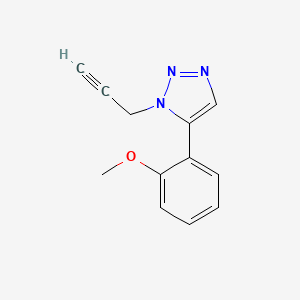
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
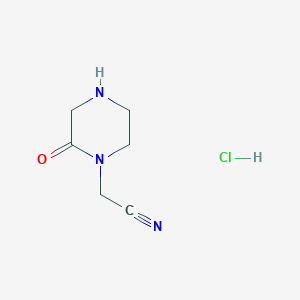
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)
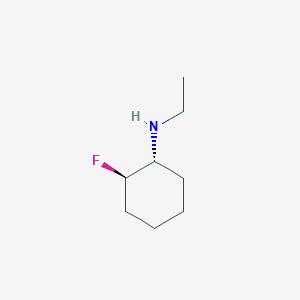
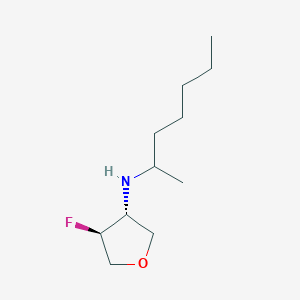
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531776.png)